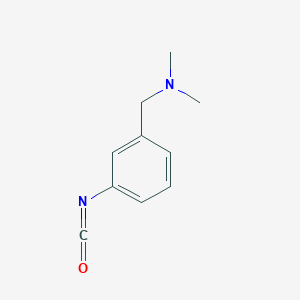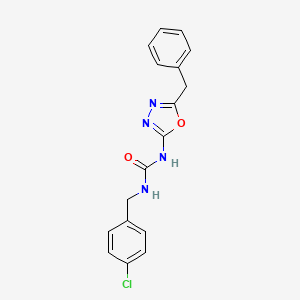
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea, also known as BCU, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. BCU is a urea derivative that has been synthesized and studied for its unique properties and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-(4-chlorobenzyl)urea and its derivatives have been synthesized and characterized to explore their potential in various applications. For instance, Salama (2020) detailed the synthesis of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives, showcasing a methodological approach to creating such compounds and elucidating their structures using NMR, mass spectrometry, and IR spectroscopy (Salama, 2020).
Anticancer Activity
Research has explored the potential anticancer activities of oxadiazole derivatives. Siddig et al. (2021) synthesized urea and thiourea derivatives containing the benzimidazole group, showing promising anticancer properties through in vitro assays against breast cancer cell lines. These findings highlight the potential therapeutic applications of these derivatives in cancer treatment (Siddig et al., 2021).
Antimicrobial Activity
A study by Shankar et al. (2017) synthesized novel urea derivatives and evaluated their inhibitory effects as anti-microbial agents, showing promising activity against selected bacterial strains. This research points to the potential use of these compounds in developing new antimicrobial treatments (Shankar et al., 2017).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition properties. Kalia et al. (2020) studied new oxadiazole derivatives for controlling mild steel dissolution in hydrochloric acid, finding high inhibition efficiency, which could have implications for industrial applications in protecting metals from corrosion (Kalia et al., 2020).
Eigenschaften
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-8-6-13(7-9-14)11-19-16(23)20-17-22-21-15(24-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHCNVGAYJLOFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

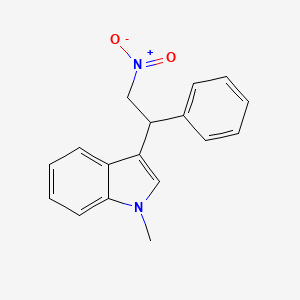
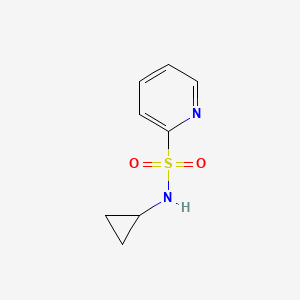
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2388072.png)
![Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B2388074.png)
![5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2388075.png)
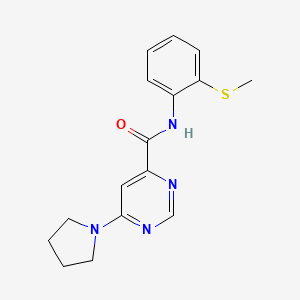


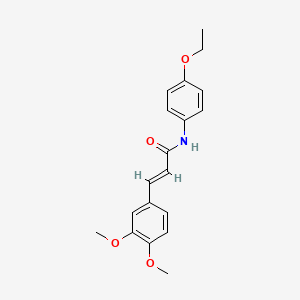

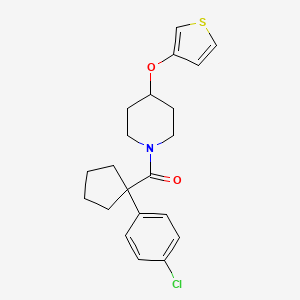
![2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)
![8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388090.png)
